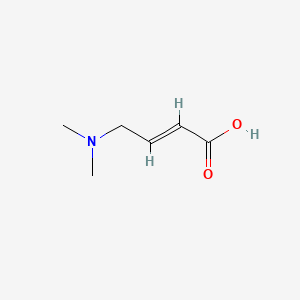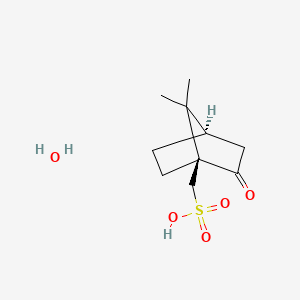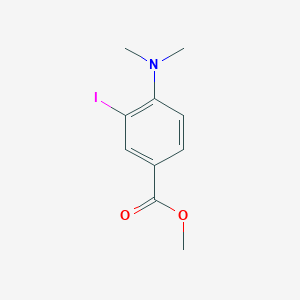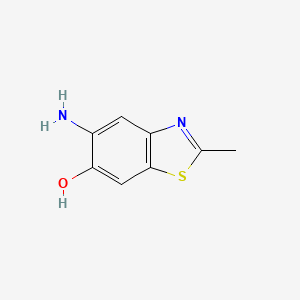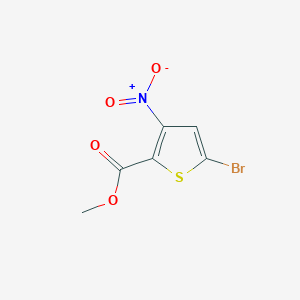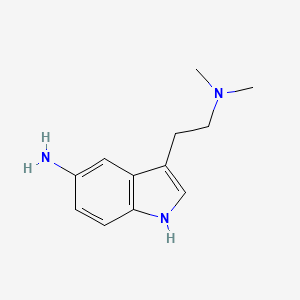
3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine
Overview
Description
“3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is a chemical compound that is related to the neurotransmitter serotonin . It is a serotonergic hallucinogen found in several plants, especially Prestonia amazonica (Apocynaceae), and in mammalian brain, blood, and urine . It is also known as "5-Hydroxymethyl-N,N-dimethyltryptamine" .
Synthesis Analysis
The synthesis of this compound involves multiple steps. For instance, a key starting material, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, can be synthesized from commercially available raw material 5-Bromo-1H-indole . The main improvement in this synthesis is the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent vitride .Molecular Structure Analysis
The molecular structure of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” is characterized by the presence of a functionalized indole, with a XCH2- group in the 5 position, where X can act as a leaving group . The compound has a tertiary amine structure as a pendant group, which in an acidic medium or as a quaternary ammonium salt acquires a cationic character .Chemical Reactions Analysis
The chemical reactions of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are complex and involve multiple steps. For example, the ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . Kinetic investigations of the quaternization reactions of poly[2-(dimethylamino) ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have been carried out at different temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” are influenced by its molecular structure. For instance, it is known that the compound is responsive to changes in pH and temperature . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .Future Directions
The future directions of research on “3-(2-Dimethylamino-ethyl)-1H-indol-5-ylamine” could involve further exploration of its potential applications. For example, pH-responsive polymersomes are currently being studied as drug delivery systems or as nanoreactors . Additionally, the compound may be used as a model for other related triptan derivatives .
properties
CAS RN |
99505-03-0 |
|---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine |
InChI |
InChI=1S/C12H17N3/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6,13H2,1-2H3 |
InChI Key |
KYXMPXCAXJDUTQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)



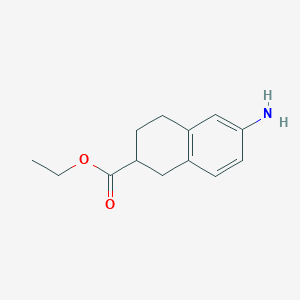
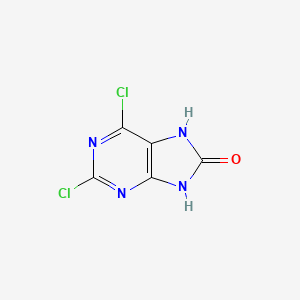
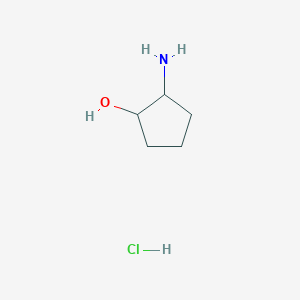
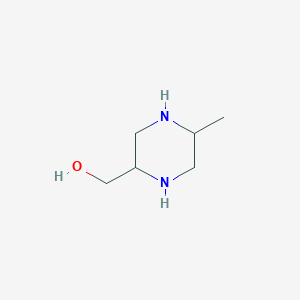
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
